![molecular formula C13H22N2O3 B8051196 tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B8051196.png)
tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Utilizing tert-butylating agents and oxo-reagents under suitable conditions to introduce the functional groups.
Industrial Production Methods:
For large-scale production, streamlined synthesis involving automated processes and optimized reaction conditions are employed. This ensures higher yields and consistent quality.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the diazaspirodecane core
Reacting appropriate precursors through cyclization reactions.
Often requires specific catalysts and controlled temperature conditions.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : Converts into oxidized products under controlled conditions.
Reduction: : Reduces to simpler analogs with specific reagents.
Substitution: : Substitutes functional groups under the influence of catalysts.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution often uses halogenating agents or other electrophiles.
Major Products Formed:
Depending on the reagents and conditions, products can range from simpler spirocyclic derivatives to more complex, multi-functionalized compounds.
Scientific Research Applications
Chemistry: : Used in organic synthesis as a precursor for more complex molecules.
Biology: : Investigated for its biological activity and potential therapeutic properties.
Medicine: : Studied for use in drug development, particularly in targeting specific diseases.
Industry: : Utilized in material science for developing novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, leading to a cascade of biochemical reactions. Pathways often involve binding to enzymes or receptors, altering their function.
Comparison with Similar Compounds
Compared to other spirocyclic compounds, tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate offers unique stability and reactivity.
Similar Compounds
1,7-diazaspiro[4.5]decane derivatives
Oxo-spirocyclic analogs
tert-Butyl substituted spirocycles
Highlighting its uniqueness in stability, reactivity, and potential biological activity makes it a standout in its class.
Hope this answers everything. Need more details on any part?
Properties
IUPAC Name |
tert-butyl (5R)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-7-13(15)6-4-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRGDMKYRGVHK-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]12CCCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
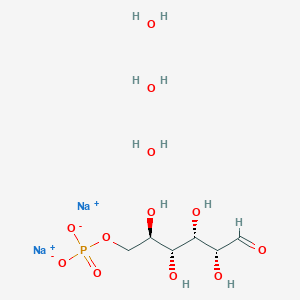
![3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine;hydrochloride](/img/structure/B8051118.png)
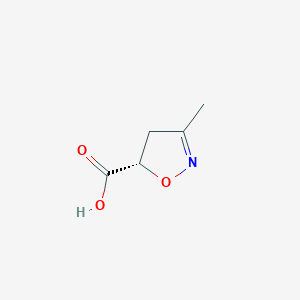
![4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane](/img/structure/B8051163.png)
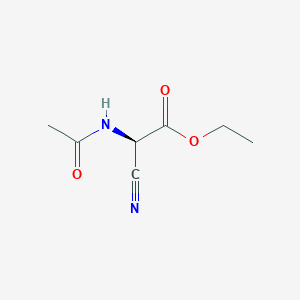
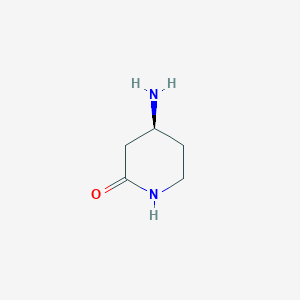
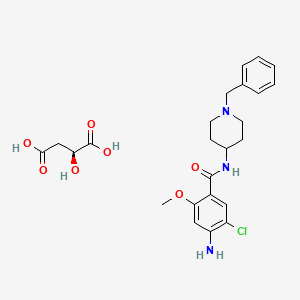
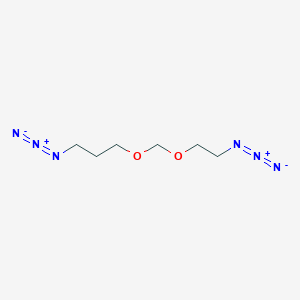
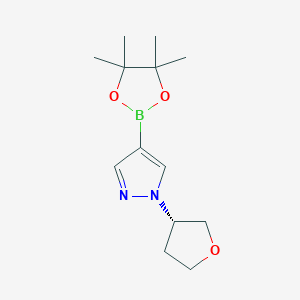
![tert-butyl (6S)-7-oxo-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B8051208.png)
![1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8051209.png)
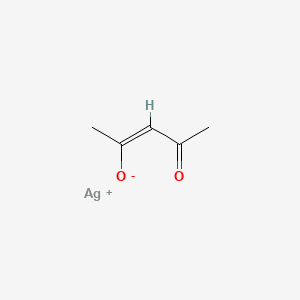
![5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B8051221.png)
![2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane](/img/structure/B8051227.png)
